8-Amino-3-deazaguanine

CAS No.: 103438-45-5

Cat. No.: VC1686563

Molecular Formula: C6H7N5O

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103438-45-5 |

|---|---|

| Molecular Formula | C6H7N5O |

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one |

| Standard InChI | InChI=1S/C6H7N5O/c7-3-1-2-4(5(12)10-3)11-6(8)9-2/h1H,(H3,7,10,12)(H3,8,9,11) |

| Standard InChI Key | TVGXIIXWKAONRN-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=O)C2=C1NC(=N2)N)N |

| Canonical SMILES | C1=C(NC(=O)C2=C1NC(=N2)N)N |

Introduction

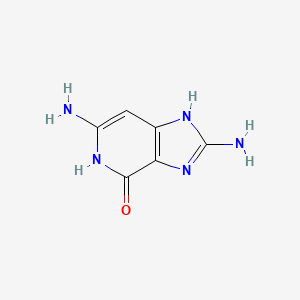

Chemical Properties and Structure

8-Amino-3-deazaguanine is characterized by its molecular formula C6H7N5O and a molecular weight of 165.15 g/mol. Its IUPAC name is 2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one, representing its structural composition. The compound serves as a synthetic analogue of both 3-deazaguanine and 8-aminoguanine, which contributes to its unique biochemical profile and potential therapeutic applications . Understanding the chemical properties and structure of 8-Amino-3-deazaguanine is essential for elucidating its biological activity and developing strategies for its synthesis and modification.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of 8-Amino-3-deazaguanine

| Property | Value |

|---|---|

| CAS No. | 103438-45-5 |

| Molecular Formula | C6H7N5O |

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | 2,6-diamino-1,5-dihydroimidazo[4,5-c]pyridin-4-one |

| Standard InChI | InChI=1S/C6H7N5O/c7-3-1-2-4(5(12)10-3)11-6(8)9-2/h1H,(H3,7,10,12)(H3,8,9,11) |

| Standard InChIKey | TVGXIIXWKAONRN-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=O)C2=C1NC(=N2)N)N |

| Synonyms | 2,6-diamino-1,5-dihydro-4H-imidazo(4,5-c)pyridin-4-one |

These physical and chemical parameters provide essential information for researchers working with 8-Amino-3-deazaguanine, including details necessary for identification, characterization, and utilization in various experimental contexts. The molecular structure features key functional groups that contribute to its biological activity, particularly its ability to interact with enzymatic targets such as purine nucleoside phosphorylase.

Structural Relationship to Related Compounds

8-Amino-3-deazaguanine possesses important structural similarities to several biologically active compounds, most notably 3-deazaguanine and 8-aminoguanine . These structural relationships are significant as they contribute to the compound's biochemical properties and potential pharmacological activities. The structural modifications in 8-Amino-3-deazaguanine compared to its related compounds result in altered electronic properties and hydrogen-bonding capabilities, which influence its binding affinity and specificity for target biomolecules.

When compared to 3-deazaguanine, 8-Amino-3-deazaguanine contains an additional amino group at the 8 position, which affects the electron distribution within the molecule and provides an additional site for hydrogen bonding with receptor proteins . This structural modification may explain some of the differences observed in the biological activities between these two compounds. Similarly, when compared to 8-aminoguanine, the absence of a nitrogen atom at the 3 position in 8-Amino-3-deazaguanine alters the electronic configuration of the compound, potentially affecting its recognition by enzymatic systems involved in purine metabolism.

Synthesis Pathways

The development of efficient and reliable methods for synthesizing 8-Amino-3-deazaguanine is crucial for advancing research on this compound and exploring its potential therapeutic applications. Multiple synthetic routes have been reported in the literature, each with specific advantages and limitations. Understanding these synthesis pathways provides valuable insights for researchers seeking to produce this compound for further investigation or potential pharmaceutical development.

Synthesis via Imidazole Precursors

One of the most well-documented synthesis routes for 8-Amino-3-deazaguanine involves the use of imidazole precursors. Specifically, 8-Amino-3-deazaguanine can be synthesized from the ammonolysis of an imidazole precursor, methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate (compound 13) . This synthetic pathway offers advantages in terms of yield and purity of the final product, making it a preferred method for laboratory-scale production of 8-Amino-3-deazaguanine.

The synthesis pathway involves several key steps, beginning with the preparation of methyl 2-(benzoylamino)-4-(methoxycarbonyl)-1H-imidazole-5-acetate (compound 11) . This intermediate is formed through the monoheterocyclic rearrangement of dimethyl 3-[(~-phenyl-1,2,4-oxadiazol-3-yl)amino]-2-pentenedioate (compound 10) using NaH/DMF as reagents . Following this step, ammonolysis and subsequent dehydration of compound 11 produce the penultimate imidazole intermediate (compound 13), which is then further processed to yield the final product, 8-Amino-3-deazaguanine .

Biochemical Interactions and Mechanisms

The biochemical interactions and mechanisms of 8-Amino-3-deazaguanine are central to understanding its potential therapeutic applications and limitations. Its ability to interact with specific enzymes, particularly purine nucleoside phosphorylase (PNP), represents a significant aspect of its biochemical profile and offers insights into its potential utility in various medical contexts.

Purine Nucleoside Phosphorylase (PNP) Inhibition

One of the most notable biochemical activities of 8-Amino-3-deazaguanine is its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme that plays a crucial role in purine metabolism. Research has demonstrated that 8-Amino-3-deazaguanine exhibits significant activity as a PNP inhibitor, with an inhibition constant (IC50) of 9.9 microM against isolated mammalian PNP. This inhibitory activity is particularly relevant in the context of understanding the compound's potential therapeutic applications.

PNP catalyzes the reversible phosphorolysis of purine nucleosides, converting them to their respective purine bases and ribose-1-phosphate. This enzymatic activity is crucial for purine salvage pathways and plays an important role in maintaining the balance of nucleotides in cells. By inhibiting PNP, 8-Amino-3-deazaguanine can potentially disrupt purine metabolism, leading to alterations in nucleotide pools that can affect cellular functions, particularly in immune cells such as T lymphocytes.

The inhibition of PNP by 8-Amino-3-deazaguanine has significant implications for potential therapeutic applications. Genetic deficiency of PNP activity has been associated with severe selective disorders of T-cell function, suggesting that PNP inhibitors like 8-Amino-3-deazaguanine could serve as selective immunosuppressive agents . This selective effect on T-cell function makes PNP inhibitors potentially valuable for treating T-cell cancers and certain autoimmune diseases, where modulation of T-cell activity could provide therapeutic benefits.

Structure-Activity Relationships

The structure-activity relationships of 8-Amino-3-deazaguanine and related compounds provide valuable insights into the molecular features that contribute to their biochemical activities. Understanding these relationships is essential for rational drug design and the development of more potent and selective derivatives with enhanced pharmacological properties.

Comparative studies of 8-Amino-3-deazaguanine with structurally related compounds, such as 3-deazaguanine and 8-aminoguanine, have helped elucidate the structural determinants of PNP inhibition activity. Such studies reveal that subtle modifications to the molecular scaffold can lead to significant changes in inhibitory potency and selectivity, guiding the design of next-generation PNP inhibitors with improved pharmacological profiles.

Pharmacological Activities

The pharmacological activities of 8-Amino-3-deazaguanine encompass various biological effects that have been observed in experimental studies. These activities provide insights into the compound's potential therapeutic applications and limitations, guiding further research and development efforts.

Immunomodulatory Effects

The potential immunomodulatory effects of 8-Amino-3-deazaguanine primarily stem from its ability to inhibit PNP, an enzyme whose deficiency is associated with severe T-cell dysfunction . By inhibiting PNP, 8-Amino-3-deazaguanine can potentially alter purine metabolism in immune cells, particularly affecting T lymphocytes, which are more sensitive to disruptions in purine salvage pathways compared to other cell types.

The selective effect on T-cell function suggests that 8-Amino-3-deazaguanine and similar compounds could have applications in conditions where selective immunosuppression would be beneficial. These conditions include T-cell mediated autoimmune diseases, where dampening T-cell responses could help alleviate symptoms and disease progression, and certain T-cell malignancies, where inhibiting the growth and proliferation of cancerous T cells could provide therapeutic benefits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume